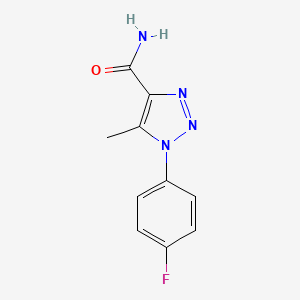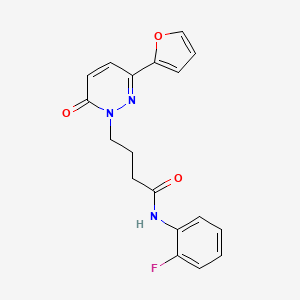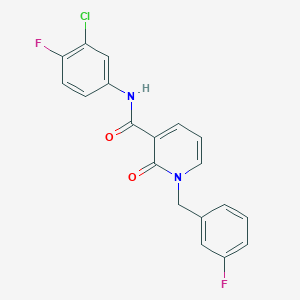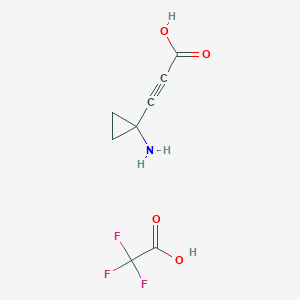
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of a fluorophenyl group suggests that this compound may have unique properties due to the electronegativity of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring is planar due to the sp2 hybridization of its atoms. The presence of the fluorine atom on the phenyl ring could introduce an electronegative pull that might influence the overall geometry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring and the fluorophenyl group. The triazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and could also influence its boiling point, melting point, and solubility .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Compounds related to 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide demonstrate notable antimicrobial activities. A study by Pokhodylo et al. (2021) found that similar triazole-4-carboxamides, including variants of 5-methyl-1H-1,2,3-triazole-4-carboxamides, showed potent antibacterial effects against S. aureus and activity against pathogenic yeast C. albicans. These compounds demonstrated selective action without significant impact on human keratinocytes, indicating potential for targeted antimicrobial therapies.
Long-range Coupling in NMR Spectroscopy
Long-range 19F-1H and 19F-13C coupling in NMR spectroscopy has been observed in 1,2,4-triazole derivatives, including those with a 2-fluorophenyl substituent and a methyl group at the 4-position. This was investigated by Kane et al. (1995), highlighting the importance of these compounds in advanced spectroscopic studies for structural determination and analysis.
Caspase-3 Inhibition and Apoptosis Prevention
Triazole derivatives, including N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-oxobenzoisothiazole-2(3H)-carboxamide, have shown significant inhibitory activity against caspase-3, an enzyme playing a crucial role in apoptosis. The study by Guo et al. (2014) indicated that these compounds could offer protective effects against apoptosis in human cells, which has implications for cancer therapy and other medical applications where control of cell death is critical.
Antitumor Activity
Triazole derivatives, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have demonstrated antitumor activities. As investigated by Hao et al. (2017), these compounds show promise in inhibiting the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
Enzyme Inhibition for Alzheimer's and Diabetes
Triazole derivatives have been explored for their potential in inhibiting enzymes relevant to Alzheimer's and diabetic diseases. A study by Saleem et al. (2018) focused on the synthesis of such compounds and found moderate enzyme inhibition potential, which could be beneficial in the design and development of treatments for these conditions.
Safety and Hazards
As with any chemical compound, handling “1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and potential for causing irritation or harm .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c1-6-9(10(12)16)13-14-15(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCALJWRVPCACEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)

![3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]propanoic acid](/img/structure/B2708067.png)


![8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2708071.png)

![benzo[b]thiophen-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2708073.png)

![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2708075.png)
![2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2708076.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708078.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)